

An In-depth Technical Guide to Diethyl p-Tolylphosphonate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Phosphonic acid, tolyl-, diethyl ester*

Cat. No.: B103184

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl p-tolylphosphonate, more precisely identified as Diethyl p-toluenesulfonyloxymethylphosphonate (CAS No. 31618-90-3), is a significant organophosphorus compound utilized primarily as a key intermediate in the synthesis of antiviral therapeutics. Its unique structural features, combining a phosphonate moiety with a tolyl group, confer specific reactivity that is harnessed in multi-step organic syntheses. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug development.

Physical and Chemical Properties

The physical and chemical properties of Diethyl p-toluenesulfonyloxymethylphosphonate are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₉ O ₆ PS	
Molecular Weight	322.31 g/mol	
Appearance	Colorless to pale yellow oil/liquid	
Boiling Point	137 °C	
CAS Number	31618-90-3	

Further quantitative data such as density, melting point, and solubility are not readily available in the reviewed literature.

Synthesis of Diethyl p-Tolylphosphonate

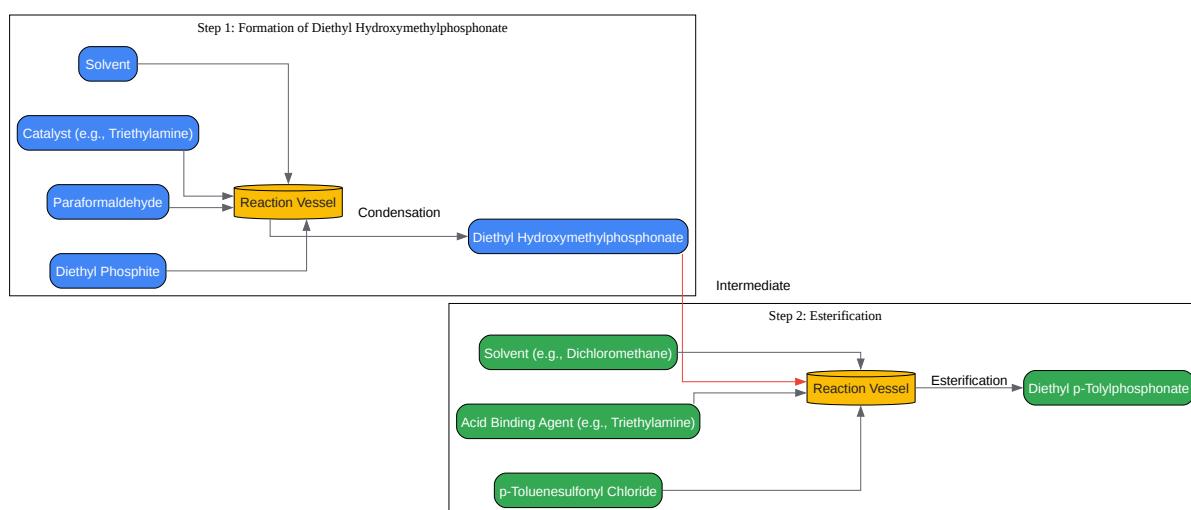
The synthesis of Diethyl p-toluenesulfonyloxyethylphosphonate is typically achieved through a two-step process. The first step involves the formation of diethyl hydroxymethylphosphonate, which is then subsequently reacted with p-toluenesulfonyl chloride.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Diethyl Hydroxymethylphosphonate

This step involves the reaction of diethyl phosphite with paraformaldehyde.

- Materials: Diethyl phosphite, paraformaldehyde, a catalyst (e.g., triethylamine or an inorganic base like potassium carbonate), and a solvent (e.g., water or an organic solvent like toluene).
- Procedure:
 - To a solution of paraformaldehyde and the catalyst in the chosen solvent, diethyl phosphite is added dropwise while maintaining a controlled temperature (typically between -5 to 20 °C).


- After the addition is complete, the reaction mixture is heated (to around 60-110 °C) and stirred for a period of 3 to 20 hours to ensure the completion of the condensation reaction.
- Upon completion, the reaction mixture is cooled.

Step 2: Synthesis of Diethyl p-Toluenesulfonyloxyethylphosphonate

This step involves the esterification of the previously synthesized diethyl hydroxymethylphosphonate with p-toluenesulfonyl chloride.

- Materials: Diethyl hydroxymethylphosphonate from Step 1, p-toluenesulfonyl chloride, an acid-binding agent (e.g., triethylamine), and a solvent (e.g., dichloromethane).
- Procedure:
 - The cooled reaction mixture from Step 1 is treated with p-toluenesulfonyl chloride, which is added in batches.
 - The acid-binding agent, triethylamine, is then added dropwise while maintaining a low temperature (typically between -5 to 15 °C).
 - The reaction mixture is then allowed to warm to a temperature between 20-60 °C and is stirred for 3 to 16 hours.
 - After the reaction is complete, the mixture is cooled and subjected to a work-up procedure which typically involves washing with water, separation of the organic layer, drying, and removal of the solvent under reduced pressure.
 - The crude product can be further purified by distillation or chromatography to yield the final product with high purity (often exceeding 98%).

A patent describes a method with a two-step reaction yield of more than 93% and a product content of more than 98%.

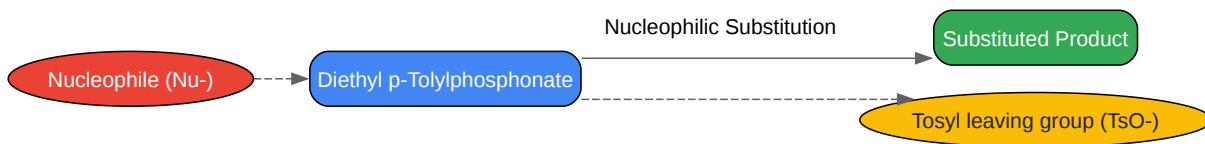

[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow for Diethyl p-Tolylphosphonate.

Chemical Reactivity

The reactivity of Diethyl p-toluenesulfonyloxymethylphosphonate is primarily centered around the phosphonate group and the tosyloxy leaving group.

- Nucleophilic Substitution: The tosyloxy group is an excellent leaving group, making the methylene carbon susceptible to nucleophilic attack. This reactivity is fundamental to its application in organic synthesis.
- Arbuzov Reaction: The synthesis of phosphonates often involves the Michaelis-Arbuzov reaction, which is a key reaction in organophosphorus chemistry. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. While not directly the synthesis of the title compound, it is a foundational reaction for forming the C-P bond in many phosphonates. The reaction is known to be highly exothermic.

[Click to download full resolution via product page](#)

Figure 2: General reactivity of Diethyl p-Tolylphosphonate.

Applications in Drug Development

The primary and most well-documented application of Diethyl p-toluenesulfonyloxymethylphosphonate is as a crucial intermediate in the synthesis of Tenofovir. Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and chronic hepatitis B. The phosphonate moiety is a key structural feature of Tenofovir, and Diethyl p-toluenesulfonyloxymethylphosphonate provides this essential building block during the multi-step synthesis of the drug.

The role of Diethyl p-toluenesulfonyloxymethylphosphonate in the synthesis of Tenofovir underscores the importance of phosphonates in medicinal chemistry. Phosphonates are often used as stable analogues of phosphate esters and can act as enzyme inhibitors.

- To cite this document: BenchChem. [An In-depth Technical Guide to Diethyl p-Tolylphosphonate: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103184#physical-and-chemical-properties-of-diethyl-tolylphosphonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com